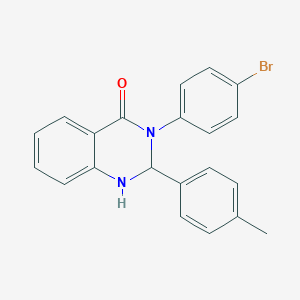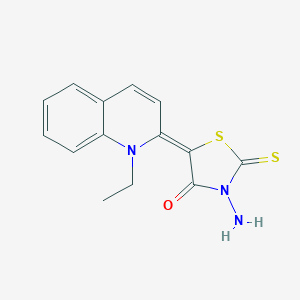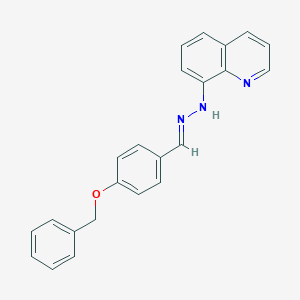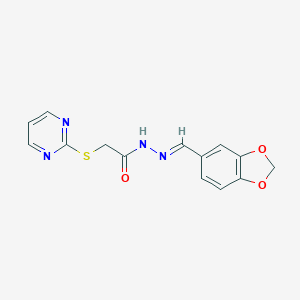
3-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-bromo-phenyl and a p-tolyl substituent, making it a molecule of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Substituents: The 4-bromo-phenyl and p-tolyl groups can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for the Suzuki-Miyaura coupling. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound features a similar 4-bromo-phenyl group but has an isoxazole ring instead of a quinazolinone core.
4-Bromophenylacetic acid: This compound contains a 4-bromo-phenyl group attached to an acetic acid moiety.
Uniqueness
3-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of substituents and the quinazolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H17BrN2O |
|---|---|
Molecular Weight |
393.3g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H17BrN2O/c1-14-6-8-15(9-7-14)20-23-19-5-3-2-4-18(19)21(25)24(20)17-12-10-16(22)11-13-17/h2-13,20,23H,1H3 |
InChI Key |
KOKBKDKXOIBWGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diphenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-amine](/img/structure/B393012.png)
![6-BROMO-3-[2-(4-CHLOROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B393013.png)


![2-methyl-3-phenylacrylaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B393022.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B393026.png)
![(5Z)-2-(PIPERIDIN-1-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B393027.png)
![6-BROMO-3-[2-(3-BROMO-4-METHOXYPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B393029.png)
![(2Z)-2-{(2Z)-[1-(4-bromophenyl)ethylidene]hydrazinylidene}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B393031.png)


![6,8-dibromo-3-{[2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B393035.png)
![3-(Ethylsulfanyl)-6-(5-{4-nitrophenyl}-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B393036.png)
![9-Nitro-1,7-diphenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B393037.png)
